molecular formula C15H24BNO4S B2977966 N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide CAS No. 2377608-59-6

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B2977966
CAS No.: 2377608-59-6
M. Wt: 325.23
InChI Key: URPCRQBRTIKFHJ-UHFFFAOYSA-N
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Description

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C15H24BNO4S and a molecular weight of 325.23 g/mol . This compound is characterized by the presence of a sulfonamide group, a boronate ester, and a propyl chain attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-bromo-N-propylbenzenesulfonamide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to form the desired boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The sulfonamide group can interact with biological targets, potentially influencing enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in chemical synthesis. Its propyl chain offers different steric and electronic properties compared to similar compounds, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-6-11-17-22(18,19)13-9-7-12(8-10-13)16-20-14(2,3)15(4,5)21-16/h7-10,17H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPCRQBRTIKFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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